molecular formula C21H16N4O5S2 B2723110 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865182-26-9

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2723110
CAS No.: 865182-26-9
M. Wt: 468.5
InChI Key: JCYHCGOFBOLRAD-LNVKXUELSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C21H16N4O5S2 and its molecular weight is 468.5. The purity is usually 95%.
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Scientific Research Applications

VEGFR-2 Inhibition for Cancer Therapy

Compounds structurally related to the query have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors have shown promise in the treatment of various cancers by inhibiting tumor angiogenesis, as demonstrated by their efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Antimalarial and Antiviral Applications

Research into sulfonamide derivatives has revealed their potential in antimalarial activity, with some compounds showing excellent efficacy against malaria parasites. These findings are significant for developing new therapies against malaria and possibly other parasitic infections (Fahim et al., 2021). Moreover, the structural flexibility of these molecules allows for the exploration of their antiviral capabilities, including potential activity against SARS-CoV-2, by inhibiting key viral enzymes.

Synthesis of Antiulcer Agents

The synthesis of imidazo[1,2-a]pyridines substituted at the 3-position, structurally related to the query compound, has been explored as potential antisecretory and cytoprotective antiulcer agents. Although these specific compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties, suggesting a potential research path for the development of new antiulcer medications (Starrett et al., 1989).

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S2/c1-2-10-24-16-7-6-15(32(22,29)30)12-17(16)31-21(24)23-20(28)13-4-3-5-14(11-13)25-18(26)8-9-19(25)27/h1,3-7,11-12H,8-10H2,(H2,22,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYHCGOFBOLRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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